Methyl 1,3-benzodioxole-2-carboxylate

Description

BenchChem offers high-quality Methyl 1,3-benzodioxole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,3-benzodioxole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

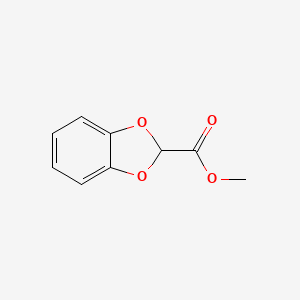

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3-benzodioxole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQQTKETXOUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342037 | |

| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57984-85-7 | |

| Record name | Methyl 1,3-benzodioxole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 1,3-benzodioxole-2-carboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1,3-benzodioxole-2-carboxylate

This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 1,3-benzodioxole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,3-benzodioxole moiety is a key structural motif in numerous bioactive natural products and synthetic compounds, acting as a versatile scaffold in the design of novel therapeutic agents.[1][2] This document offers a robust, two-step synthetic protocol, followed by a multi-technique approach for structural elucidation and purity confirmation, grounded in established chemical principles.

Strategic Approach to Synthesis

The synthesis of Methyl 1,3-benzodioxole-2-carboxylate is most effectively achieved through a two-step process. This strategy involves the initial formation of the core heterocyclic acid, 1,3-benzodioxole-2-carboxylic acid, followed by a classic acid-catalyzed esterification. This approach is favored for its reliability, use of readily available starting materials, and the ability to purify the intermediate carboxylic acid, which ensures a higher purity of the final ester product.

Step 1: Synthesis of 1,3-Benzodioxole-2-carboxylic Acid

The foundational step is the construction of the benzodioxole ring system with a carboxylic acid group at the 2-position. This is accomplished by the condensation of catechol with a suitable two-carbon electrophile bearing the carboxylate functionality. While various reagents can be employed, a common and effective method involves reacting catechol with dichloroacetic acid in the presence of a base. The base facilitates the deprotonation of the catechol hydroxyl groups, creating a potent bis-nucleophile that attacks the dichloromethyl carbon, leading to cyclization and formation of the target acid.

Step 2: Fischer Esterification to Yield the Final Product

With the carboxylic acid intermediate in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is the method of choice for this transformation due to its efficiency and operational simplicity.[3][4] The reaction involves treating the carboxylic acid with an excess of methanol, which acts as both the solvent and the nucleophile, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[4] The subsequent elimination of a water molecule yields the desired ester.

dot

Caption: Overall workflow for the two-step synthesis of the target ester.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 1,3-Benzodioxole-2-carboxylic Acid

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (e.g., 11.0 g, 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 8.0 g, 0.2 mol in 50 mL of water).

-

Addition of Reagent: To the stirring solution, add dichloroacetic acid (e.g., 12.9 g, 0.1 mol) dropwise over 30 minutes. The addition may be exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture to pH ~2 using concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to yield 1,3-benzodioxole-2-carboxylic acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2.2: Synthesis of Methyl 1,3-benzodioxole-2-carboxylate

-

Reagent Setup: In a 100 mL round-bottom flask, suspend the dried 1,3-benzodioxole-2-carboxylic acid (e.g., 9.0 g, 0.05 mol) in methanol (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The solid should dissolve as the reaction proceeds.

-

Work-up: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator.

-

Extraction: Pour the remaining mixture into 100 mL of cold water and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 1,3-benzodioxole-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 1,3-benzodioxole-2-carboxylate. A combination of spectroscopic and spectrometric techniques provides a self-validating system for analysis.

dot

Caption: Integrated workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~6.9 - 7.1 | m | 4H | Ar-H |

| Acetal Proton | ~6.1 | s | 1H | O-CH -O |

| Methylene Protons | ~6.0 | s | 2H | O-CH₂ -O (parent) |

| Methyl Protons | ~3.8 | s | 3H | O-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165-170 | C =O |

| Aromatic Carbons | ~140-150 | Ar-C -O |

| Aromatic Carbons | ~110-125 | Ar-C H |

| Acetal Carbon | ~115-120 | O-C H-O |

| Methylene Carbon | ~102 | O-C H₂-O (parent) |

| Methyl Carbon | ~52 | O-C H₃ |

Note: The predicted shifts for the acetal proton and carbon at the 2-position are distinct from the more common 5-substituted isomers and the parent 1,3-benzodioxole which features a methylene group (O-CH₂-O). The actual values must be confirmed experimentally.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing complementary evidence for the structure.

Protocol:

-

Prepare the sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

The strong absorption band in the region of 1730-1750 cm⁻¹ is highly characteristic of the ester carbonyl group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its fragmentation pattern, further confirming the structure.

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Acquire the mass spectrum.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Expected [M+H]⁺ (ESI) | 181.0495 |

| Expected [M+Na]⁺ (ESI) | 203.0315 |

| Key Fragments (EI) | m/z 149 ([M-OCH₃]⁺), m/z 121 ([M-CO₂CH₃]⁺) |

Confirmation of the molecular ion peak at m/z 180 (for EI) or related adducts (for ESI) is critical for verifying the successful synthesis.[9][10]

Safety and Handling

Standard laboratory safety protocols must be followed. Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Dichloroacetic acid and concentrated sulfuric acid are corrosive and must be handled with extreme care. Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This guide outlines a logical and reliable pathway for the synthesis and comprehensive characterization of Methyl 1,3-benzodioxole-2-carboxylate. By following the detailed protocols for synthesis, purification, and multi-faceted analysis, researchers can confidently prepare and validate this valuable heterocyclic building block for applications in drug discovery and materials science. The combination of NMR, IR, and MS provides a robust, self-validating framework for ensuring the structural integrity and purity of the final compound.

References

- Vertex AI Search. (2024). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. American Chemical Society.

- ChemicalBook. (n.d.). 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis.

- De Gruyter. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Micale, N., Zappalà, M., & Grasso, S. (2002).

- Bertuzzi, C., et al. (2023).

- Thermo Fisher Scientific. (n.d.). Benzodioxoles.

- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895037.

- gsrs. (n.d.). METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE.

- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- PubMed. (2018).

- Google Patents. (n.d.). Synthesis of (S)

- ChemicalBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis.

- ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.

- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid Mass Spectrum. NIST Chemistry WebBook.

- Subramanian, K., Yedage, S. L., & Bhanage, B. M. (n.d.).

- Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M961.

- Google Patents. (n.d.).

- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook.

- MDPI. (2024).

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

- jOeCHEM. (2019, January 25).

-

Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

- PubChem. (n.d.). Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate.

- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1,3-benzodioxole-2-carboxylate

Foreword: Navigating the Data Landscape for a Niche Isomer

In the realm of drug discovery and chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful research is built. This guide is dedicated to a thorough exploration of Methyl 1,3-benzodioxole-2-carboxylate, a compound of interest within the broader family of benzodioxoles—a scaffold present in numerous natural products and pharmacologically active molecules.[1][2]

It is imperative to preface this guide with a crucial observation: publicly available, experimentally-derived data for the 2-carboxylate isomer is notably scarce. In contrast, its structural isomers, Methyl 1,3-benzodioxole-4-carboxylate and Methyl 1,3-benzodioxole-5-carboxylate, are more extensively characterized. This guide will therefore adopt a multi-faceted approach. We will present the confirmed data for Methyl 1,3-benzodioxole-2-carboxylate, and where data is absent, we will provide scientifically grounded estimations based on the established properties of its close relatives and the parent 1,3-benzodioxole heterocycle. This comparative analysis will offer valuable insights and predictive understanding for researchers working with this specific molecule.

Molecular Structure and Identification

A clear definition of the molecular structure is the logical starting point for any physicochemical discussion. The defining feature of the 1,3-benzodioxole core is a benzene ring fused to a five-membered ring containing two oxygen atoms attached to a methylene group.[1][3] In the case of Methyl 1,3-benzodioxole-2-carboxylate, the methyl carboxylate group is substituted at the 2-position of the dioxole ring.

Table 1: Key Identifiers for Methyl 1,3-benzodioxole-2-carboxylate and Its Isomers

| Identifier | Methyl 1,3-benzodioxole-2-carboxylate | Methyl 1,3-benzodioxole-4-carboxylate | Methyl 1,3-benzodioxole-5-carboxylate |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄[4] | C₉H₈O₄[5][6] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol [4] | 180.16 g/mol [5][6] |

| CAS Number | 57984-85-7[7] | 33842-16-9[4] | 326-56-7[6][8] |

| Canonical SMILES | COC(=O)C1OC2=CC=CC=C2O1 | COC(=O)C1=C(OCO2)C2=CC=C1 | COC(=O)C1=CC2=C(C=C1)OCO2[9] |

| InChIKey | Not readily available | Not readily available | QCHGUEIECOASJU-UHFFFAOYSA-N[6][8] |

Core Physicochemical Properties: A Comparative Analysis

The precise positioning of the ester group on the benzodioxole scaffold significantly influences the molecule's physical properties. The following table summarizes the available experimental and predicted data for the 2-, 4-, and 5-carboxylate isomers.

Table 2: Comparison of Physicochemical Properties

| Property | Methyl 1,3-benzodioxole-2-carboxylate | Methyl 1,3-benzodioxole-4-carboxylate | Methyl 1,3-benzodioxole-5-carboxylate |

| Melting Point | Data not available | 55-56 °C[4] | 50 °C[9] |

| Boiling Point | Data not available | 280.1 ± 19.0 °C (Predicted)[4] | 272.96 °C (Rough Estimate)[9] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted)[7] | 1.300 ± 0.06 g/cm³ (Predicted)[4] | Data not available |

| Appearance | Data not available | Off-white to brown solid[4] | Data not available |

| Solubility | Expected to have low aqueous solubility, but good solubility in organic solvents like methanol, ethanol, and ethyl acetate. | Soluble in organic solvents used in its synthesis and purification (e.g., ethyl acetate).[4] | Data not available, but expected to be similar to the 4-isomer. |

| pKa (of corresponding carboxylic acid) | Estimated to be in the range of 3-4. | The pKa of the corresponding 1,3-benzodioxole-4-carboxylic acid is expected to be in the range of 3-5, typical for aromatic carboxylic acids.[10] | The pKa of the corresponding 1,3-benzodioxole-5-carboxylic acid is also expected to be in the range of 3-5.[10] |

Expert Insights:

-

Melting and Boiling Points: The substitution pattern on the benzene ring of the 4- and 5-isomers allows for more efficient crystal packing compared to the 2-isomer, where the ester group is on the five-membered ring. This likely contributes to their solid nature at room temperature. While experimental data is lacking for the 2-isomer, it is plausible that it may have a lower melting point or exist as a liquid at room temperature due to potentially less favorable intermolecular interactions in the solid state. The predicted high boiling points for the 4- and 5-isomers are consistent with their molecular weight and polar ester functionality.

-

Solubility: The presence of the methyl ester group introduces polarity, but the overall molecule remains largely hydrophobic due to the benzodioxole core. Therefore, low solubility in water and good solubility in common organic solvents is a reasonable expectation for all three isomers. This is a critical consideration for reaction work-ups and purification strategies.[4]

-

pKa: The acidity of the corresponding carboxylic acids is primarily influenced by the electron-withdrawing nature of the aromatic system and the dioxole moiety. The electronic environment for the carboxylate group is slightly different for each isomer, which could lead to minor variations in their pKa values. However, they are all expected to be moderately strong acids, a key factor in designing salt formation strategies for potential drug development candidates.

Synthesis and Reaction Pathways

Representative Synthesis of a Methyl Benzodioxole Carboxylate Isomer (4-carboxylate)

The synthesis of Methyl 1,3-benzodioxole-4-carboxylate from methyl 2,3-dihydroxybenzoate and dibromomethane serves as an excellent case study.[4]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve methyl 2,3-dihydroxybenzoate (1 equivalent) and cesium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF).

-

Addition of Reagent: Slowly add dibromomethane (1.5 equivalents) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 110 °C and maintain this temperature for 3 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture. To the filtrate, add equal volumes of water and ethyl acetate for liquid-liquid extraction.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing: Combine all organic phases and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether:ethyl acetate (6:1, v/v) eluent system to yield the final product.[4]

Causality Behind Experimental Choices:

-

Cesium Carbonate: A strong base is required to deprotonate the hydroxyl groups of the catechol derivative, facilitating the nucleophilic attack on dibromomethane. Cesium carbonate is often used for its high solubility in polar aprotic solvents like DMF and its ability to promote Williamson ether synthesis-type reactions.

-

DMF: A polar aprotic solvent is ideal for this Sₙ2 reaction as it solvates the cation (cesium) while leaving the nucleophilic phenoxide anion relatively free to react.

-

Heating: The reaction requires elevated temperatures to overcome the activation energy for the double alkylation reaction to form the methylene bridge.

-

Aqueous Work-up and Extraction: This is a standard procedure to remove the inorganic salts (cesium bromide) and the DMF solvent.

-

Silica Gel Chromatography: This is a crucial final step to separate the desired product from any unreacted starting materials or byproducts, ensuring high purity.

Caption: Workflow for the synthesis of Methyl 1,3-benzodioxole-4-carboxylate.

Analytical Characterization: Spectroscopic and Chromatographic Methods

The definitive identification and purity assessment of Methyl 1,3-benzodioxole-2-carboxylate would rely on a combination of modern analytical techniques. While specific spectra for the 2-isomer are not available, we can outline the expected results and provide protocols based on the analysis of related structures.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the protons. For Methyl 1,3-benzodioxole-2-carboxylate, one would expect to see signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy protons of the ester group, and a singlet for the proton at the 2-position of the dioxole ring. The chemical shifts and coupling patterns of the aromatic protons would be distinct from those of the 4- and 5-isomers.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (typically around 160-170 ppm). The number of signals in the aromatic region would confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): This technique would show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.16 g/mol . The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the ester group. Bands in the 1200-1300 cm⁻¹ region would correspond to the C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Concluding Remarks for the Research Professional

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of Methyl 1,3-benzodioxole-2-carboxylate. The deliberate, comparative approach, necessitated by the limited availability of direct experimental data for the 2-isomer, underscores a critical reality in chemical research: the need to build a robust understanding of a molecule through a combination of direct evidence, data from close structural analogs, and sound scientific reasoning.

For researchers in drug development, the data and insights presented herein are foundational for a range of critical activities, including the design of synthetic routes, the development of analytical methods for quality control, and the prediction of biopharmaceutical properties such as solubility and membrane permeability. The provided protocols offer a validated starting point for the synthesis and analysis of this and related benzodioxole derivatives.

As research into this and other novel chemical entities progresses, it is our hope that the experimental data for Methyl 1,3-benzodioxole-2-carboxylate will become more readily available, further enriching our collective understanding.

References

- PubChem. (n.d.). Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Methyl 1,3-benzodioxole-4-carboxylate CAS#: 33842-16-9.

- Thermo Fisher Scientific. (n.d.). Benzodioxoles.

- American Chemical Society. (2024, March 12). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- Grokipedia. (n.d.). 1,3-Benzodioxole.

- ChemicalBook. (n.d.). 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis.

- PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. National Center for Biotechnology Information.

- Amadis Chemical. (n.d.). methyl 2H-1,3-benzodioxole-5-carboxylate,326-56-7.

- PubChem. (n.d.). 1,3-Benzodioxole. National Center for Biotechnology Information.

- Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.

- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.

- Hoffman Fine Chemicals. (n.d.). CAS 57984-85-7 | Benzodioxole-2-carboxylic acid methyl ester.

- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

- MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- ResearchGate. (2025, August 6). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- ResearchGate. (2025, October 16). (PDF) N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.

- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook.

- Santa Cruz Biotechnology. (n.d.). Methyl 1,3-benzodioxole-5-carboxylate | CAS 326-56-7.

- AIR Unimi. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.

- PubChem. (n.d.). Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. National Center for Biotechnology Information.

- Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- NIST. (n.d.). 1,3-Benzodioxole. NIST Chemistry WebBook.

- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook.

- R. Williams. (2022, April 7). pKa Data Compiled by R. Williams.

- University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Methyl 1,3-benzodioxole-4-carboxylate CAS#: 33842-16-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. chemeo.com [chemeo.com]

- 9. methyl 2H-1,3-benzodioxole-5-carboxylate,326-56-7-Amadis Chemical [amadischem.com]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. mdpi.com [mdpi.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Rimonabant (CAS 57984-85-7): A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of the chemical and pharmacological properties of Rimonabant (CAS No. 57984-85-7). Intended for researchers, scientists, and drug development professionals, this document synthesizes key data on its identity, synthesis, analytical characterization, mechanism of action, and toxicological profile to support advanced research and development activities.

Part 1: Core Chemical Identity and Physicochemical Properties

Rimonabant, known systematically as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a synthetic organic compound belonging to the pyrazole class.[1] Initially developed by Sanofi-Aventis, it was the first selective cannabinoid CB1 receptor blocker approved for clinical use.[1][2]

Compound Identification

-

Chemical Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[3]

-

CAS Number: 168273-06-1 (for free base)[3]

-

Molecular Formula: C₂₂H₂₁Cl₃N₄O[3]

-

Molecular Weight: 463.8 g/mol [1]

Physicochemical Data

The physicochemical properties of Rimonabant are critical for designing experimental protocols, including solvent selection for in vitro assays and formulation for in vivo studies. Key data are summarized in the table below.

| Property | Value | Source(s) |

| Physical Form | Crystalline solid | [4] |

| Melting Point | 209.6–212.2 °C (Hydrochloride salt) | [5] |

| Solubility | Organic Solvents: - Ethanol: ~30 mg/mL- DMSO: ~20 mg/mL- DMF: ~20 mg/mL | [3][4] |

| Aqueous Buffers: - Sparingly soluble- ~0.3 mg/mL in Ethanol:PBS (1:2, pH 7.2) | [4] | |

| pKa | Not readily available | |

| LogP (XlogP3-AA) | 6.5 | [1] |

Note: For aqueous solutions, it is recommended to first dissolve Rimonabant in an organic solvent like ethanol before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than one day.[4]

Part 2: Synthesis and Analytical Characterization

Chemical Synthesis Overview

The synthesis of Rimonabant has been approached through various routes. A common and cost-effective method involves a multi-step process starting from commercially available precursors.[6] The causality behind this synthetic strategy lies in the sequential construction of the substituted pyrazole core, followed by amidation to introduce the piperidinyl moiety. This approach allows for high yields and control over the final product's purity.[7]

A representative synthetic workflow is outlined below. The process begins with the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate. This intermediate then undergoes a cyclization reaction with 2,4-dichlorophenylhydrazine and subsequent reaction with N-aminopiperidine to yield Rimonabant.[6][8]

Analytical Characterization and Quantification

Accurate quantification of Rimonabant in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9]

This protocol is adapted from a validated method for the quantification of Rimonabant in human plasma, demonstrating a self-validating system through the use of an internal standard and rigorous quality controls.[9]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard (IS) solution (e.g., a structural analog).

-

Vortex the mixture for 30 seconds.

-

Add 1.0 mL of an organic extraction solvent (e.g., diethyl ether).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1100 Series or equivalent.

-

Column: Reverse-phase C18 column (e.g., 150 mm x 2.1 mm).[10]

-

Mobile Phase: Isocratic mixture of acetonitrile and formate buffer.[9][10] A common ratio is 90:10 (v/v) acetonitrile:water.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 2.0 minutes.[9]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

-

Validation and Quantification:

-

A calibration curve is constructed using blank plasma spiked with known concentrations of Rimonabant (e.g., 0.1 to 100 ng/mL).[9]

-

Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch to ensure accuracy and precision.

-

The peak area ratio of Rimonabant to the IS is used for quantification against the calibration curve. The method should demonstrate a lower limit of quantification (LLOQ) of approximately 0.1 ng/mL with acceptable precision (<15% RSD) and accuracy (85-115%).[9]

-

Part 3: Pharmacological Profile and Mechanism of Action

Rimonabant's primary pharmacological activity is mediated through its interaction with the endocannabinoid system, a critical signaling network involved in regulating appetite, energy balance, and mood.[12][13]

Pharmacodynamics: A CB1 Receptor Inverse Agonist

Rimonabant is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor, with a binding affinity (Ki) of approximately 1.8-5.6 nM.[14][15] It exhibits high selectivity for CB1 over CB2 receptors (Ki > 1000 nM).[4][14]

Beyond simple antagonism (blocking the receptor), Rimonabant functions as an inverse agonist .[2] This is a crucial distinction. While a neutral antagonist merely blocks an agonist from binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response, reducing the receptor's constitutive (baseline) activity.[16] In the context of the CB1 receptor, which is coupled to Gαi/o proteins, endocannabinoid binding normally inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. As an inverse agonist, Rimonabant increases adenylyl cyclase activity and decreases basal G-protein signaling, even in the absence of an agonist.[16]

This dual action—blocking endocannabinoid-induced appetite stimulation and reducing the baseline orexigenic tone of the endocannabinoid system—underpins its efficacy as an appetite suppressant.[12]

Pharmacokinetics

The pharmacokinetic profile of Rimonabant is characterized by rapid oral absorption and a notably long terminal half-life, which is influenced by body mass index (BMI).[17]

| PK Parameter | Value | Notes |

| Absorption | Rapidly absorbed after oral doses. | Tmax ≈ 2 hours.[17] |

| Protein Binding | Nearly 100% | [2] |

| Metabolism | Hepatic, involving the CYP3A4 enzyme system. | [2] |

| Elimination Half-life | 6 to 9 days (Normal BMI)~16 days (BMI > 30) | The longer half-life in obese individuals is due to a larger volume of distribution.[17][18] |

| Excretion | Primarily fecal (~86%) with minor renal excretion (~3%). | [2] |

The extended half-life means that steady-state concentrations are reached more slowly in obese individuals (median 25 days) compared to non-obese subjects (median 13 days).[17]

Structure-Activity Relationships (SAR)

The development of Rimonabant and subsequent analogs has provided significant insight into the SAR for CB1 receptor antagonists. Key structural features include:[19]

-

1,5-Diarylpyrazole Core: This scaffold is essential for high-affinity binding.

-

Substituents on Phenyl Rings: The 2,4-dichloro substitution on the N1-phenyl ring and the 4-chloro substitution on the C5-phenyl ring are critical for potent antagonist activity.

-

C3-Carboxamide Moiety: The N-piperidinyl carboxamide at the C3 position is a key pharmacophoric element. Modifications here have been extensively explored to modulate properties like blood-brain barrier penetration.[20][21]

Part 4: Applications and Limitations in Drug Development

Clinical Application and Withdrawal

Rimonabant was approved in the European Union in 2006 as an adjunct to diet and exercise for treating obesity, particularly in patients with cardiometabolic risk factors like type 2 diabetes or dyslipidemia.[2] Clinical trials demonstrated that a 20 mg daily dose produced significant reductions in body weight and waist circumference and improved lipid profiles and glycemic control.[22]

However, post-marketing surveillance and clinical data revealed a significant risk of serious psychiatric adverse effects.[23] These included a doubled risk of psychiatric disorders, with depression, anxiety, and suicidal ideation being of primary concern.[24][25] Consequently, the European Medicines Agency recommended its suspension, and the drug was withdrawn from the market worldwide in 2008.[2] It was never approved for use in the United States.[1]

Utility as a Research Tool

Despite its clinical failure, Rimonabant remains an invaluable tool for preclinical research. Its high affinity and selectivity for the CB1 receptor make it the standard antagonist for elucidating the role of the endocannabinoid system in a vast array of physiological and pathological processes, including:

-

Neuroscience and behavior[4]

-

Metabolism and energy homeostasis[14]

-

Pain modulation

-

Addiction and reward pathways

Future Directions: Peripherally Restricted Antagonists

The severe central nervous system (CNS) side effects of Rimonabant are directly linked to its ability to cross the blood-brain barrier and block CB1 receptors in the brain.[20] This has spurred the development of a new generation of "peripherally restricted" CB1 antagonists. The scientific rationale is to design molecules that retain the beneficial metabolic effects mediated by peripheral CB1 receptors (in adipose tissue, liver, etc.) while being excluded from the CNS, thereby avoiding psychiatric side effects.[21] This is typically achieved by increasing the molecule's polarity or size to limit blood-brain barrier penetration.[20]

Part 5: Safety, Toxicology, and Handling

Toxicological Profile and Adverse Effects

The primary toxicological concern with Rimonabant is its neuropsychiatric effects.

-

Most Common Adverse Effects: Nausea, dizziness, diarrhea, headache, and insomnia.[17][22][26]

-

Serious Adverse Effects: The most significant risks are psychiatric, including depression, anxiety disorders, mood alterations, and an increased risk of suicidal ideation.[23][24] These effects were the direct cause of its market withdrawal.

Laboratory Handling and Safety

Rimonabant should be handled as a hazardous material in a laboratory setting.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27]

-

Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Do not ingest, inhale, or allow contact with skin or eyes.[4][27]

-

Storage: Store in a tightly sealed container at -20°C in a cool, dark place.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration by a licensed professional waste disposal service.[27]

References

-

Padwal, R. S., & Majumdar, S. R. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation, 114(8), 835-844. [Link]

-

What is the mechanism of Rimonabant? Patsnap Synapse. (2024, July 17). [Link]

-

What are the side effects of Rimonabant? Patsnap Synapse. (2024, July 12). [Link]

-

Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Aleti, R. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. Biomedical Chromatography, 22(5), 469-477. [Link]

-

Gatley, S. J., Volkow, N. D., Gifford, A. N., Fowler, J. S., Dewey, S. L., Ding, Y. S., & Logan, J. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231. [Link]

-

Population Pharmacokinetics of Rimonabant in Obesity. PAGE Meeting. [Link]

-

Gatley, S. J., Volkow, N. D., Gifford, A. N., Fowler, J. S., Dewey, S. L., Ding, Y. S., & Logan, J. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-31. [Link]

-

Rimonabant. Wikipedia. [Link]

-

PII-52Rimonabant pharmacokinetics in healthy and obese subjects. ResearchGate. [Link]

-

Patel, P., & Rascati, K. (2006). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. American Journal of Health-System Pharmacy, 63(10), 917-925. [Link]

-

Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant. Revista Brasileira de Psiquiatria, 31(2), 145-153. [Link]

-

E-mail, P., & Kintz, P. (2008). Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 392(4), 721-727. [Link]

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Semantic Scholar. [Link]

-

Kelly, D. L., Gorelick, D. A., McMahon, R. P., Boggs, D. L., Linthicum, J., & Feldman, S. (2011). Effects of the Cannabinoid-1 Receptor Antagonist Rimonabant on Psychiatric Symptoms in Overweight People With Schizophrenia: A Randomized, Double-Blind, Pilot Study. The Journal of clinical psychopharmacology, 31(1), 86-90. [Link]

-

Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant. ResearchGate. [Link]

-

Rimonabant - A selective CB1 antagonist. ResearchGate. [Link]

-

Rimonabant. PubChem. [Link]

-

Allarà, M., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(3), 295-302. [Link]

-

“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PubMed Central. [Link]

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug. ResearchGate. [Link]

-

Manera, C., et al. (2008). Exploring the binding features of rimonabant analogues and acyclic CB1 antagonists: docking studies and QSAR analysis. Bioorganic & Medicinal Chemistry, 16(18), 8511-8522. [Link]

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. ResearchGate. [Link]

-

McLaughlin, P. J. (2010). Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. Physiology & Behavior, 100(5), 511-518. [Link]

-

Lange, J. H., & Kruse, C. G. (2005). CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications. Current Opinion in Drug Discovery & Development, 8(4), 498-509. [Link]

- Method for synthesizing Rimonabant hydrochloride.

-

Allarà, M., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Chemical structure of rimonabant. ResearchGate. [Link]

-

Safety Sheet for RIMONABANT. Amazon S3. [Link]

-

RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma. Hindawi. [Link]

-

Pharmakotherapie. Deutsche Apotheker Zeitung. [Link]

Sources

- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rimonabant - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CN102206182A - Method for synthesizing Rimonabant hydrochloride - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the side effects of Rimonabant? [synapse.patsnap.com]

- 24. The psychiatric side-effects of rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effects of the Cannabinoid-1 Receptor Antagonist Rimonabant on Psychiatric Symptoms in Overweight People With Schizophrenia: A Randomized, Double-Blind, Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

"reactivity of the methylenedioxy bridge in benzodioxole compounds"

An In-Depth Technical Guide to the Reactivity of the Methylenedioxy Bridge in Benzodioxole Compounds

Executive Summary

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and synthetic chemicals. While often incorporated to modulate physicochemical properties or interact with biological targets, the methylenedioxy bridge itself possesses a unique and critical reactivity profile. This guide provides a detailed exploration of the metabolic and synthetic reactivity of this functional group, with a primary focus on its interaction with cytochrome P450 (CYP) enzymes. We will elucidate the mechanism of CYP-mediated activation, the formation of reactive carbene intermediates, and the subsequent mechanism-based inhibition that is a hallmark of this class of compounds. The profound implications of this reactivity, particularly the potential for significant drug-drug interactions and toxicity, will be discussed from the perspective of drug development and medicinal chemistry. Furthermore, this guide presents established synthetic strategies for the chemical cleavage of the methylenedioxy bridge and provides detailed protocols for the in vitro assessment of its metabolic liabilities.

Introduction: The Double-Edged Sword of the Benzodioxole Moiety

The benzodioxole ring system is found in numerous bioactive molecules, from the well-known psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA) to therapeutic agents like the antidepressant Paroxetine and the erectile dysfunction drug Tadalafil.[1] Nature also employs this moiety extensively in compounds such as safrole (a precursor in sassafras oil) and piperonyl butoxide, a commercially vital synergist in pesticide formulations that functions by inhibiting insect CYP enzymes.[2][3][4]

The utility of the methylenedioxy group in drug design is often linked to its ability to act as a lipophilic, metabolically stable surrogate for a catechol. However, this perceived stability is deceptive. The core of its pharmacological and toxicological significance lies in the reactivity of the methylene bridge's C-H bonds.[2][4] The primary pathway of metabolic activation is oxidation by cytochrome P450 enzymes, a process that does not lead to detoxification but rather to the formation of a highly reactive intermediate. This bioactivation is the central theme of this guide, as it underpins the most critical interactions of benzodioxole compounds within biological systems. Understanding this reactivity is paramount for researchers in drug discovery, enabling the prediction of metabolic fate, the anticipation of adverse drug interactions, and the design of safer, more effective chemical entities.[2][4]

Metabolic Reactivity: The Cytochrome P450-Mediated Pathway to Inhibition

The liver is the principal site of xenobiotic metabolism, where CYP enzymes catalyze oxidative reactions to increase the hydrophilicity of compounds and facilitate their excretion.[5] For benzodioxole derivatives, this process takes a unique turn, often leading to the inactivation of the very enzymes responsible for their metabolism.

Mechanism of Metabolic Activation and Carbene Formation

The metabolic transformation of the methylenedioxy bridge is a multi-step process initiated by the CYP enzyme's activated oxygen species. The widely accepted mechanism proceeds as follows:

-

Hydrogen Abstraction: The reaction begins with the abstraction of a hydrogen atom from the methylene carbon by an activated heme-oxygen species within the CYP active site, forming a radical intermediate.

-

Hydroxylation: This is followed by oxygen rebound, leading to the formation of an unstable hydroxymethylene derivative, a hemiacetal.

-

Heterolytic Cleavage: The hemiacetal readily undergoes cleavage, yielding a catechol and formaldehyde.

-

Carbene Formation: Crucially, an alternative pathway from the radical intermediate involves the abstraction of the second hydrogen atom. This two-electron oxidation of the methylene carbon results in the formation of a highly reactive electrophilic carbene (:CH₂).[4]

Metabolic-Intermediate (MI) Complex Formation

This metabolically generated carbene is the key to the signature reactivity of benzodioxole compounds. Instead of being released from the active site, the carbene, being electron-deficient, coordinates with the nucleophilic ferrous (Fe²⁺) heme iron of the cytochrome P450 enzyme.[4][6] This coordination results in the formation of a stable, yet often slowly reversible, Metabolic-Intermediate (MI) complex.[6][7] The formation of this MI complex can be readily detected spectrophotometrically, as it produces a characteristic absorbance peak at approximately 455 nm.[7][8]

Mechanism-Based Inhibition (MBI)

The formation of the MI complex effectively sequesters the CYP enzyme in an inactive state.[4][9] Because the enzyme itself is required to generate the inhibitor (the carbene), this phenomenon is known as Mechanism-Based Inhibition (MBI) or "suicide inhibition." This type of inhibition is characterized by being time-dependent, concentration-dependent, and NADPH-dependent (as NADPH is required to reduce the CYP enzyme for its catalytic cycle).[7] The inactivation is often described as quasi-irreversible because the MI complex is stable, and recovery of enzyme activity typically requires the synthesis of new enzyme protein rather than simple dissociation of the inhibitor.[6][10]

The following diagram illustrates the complete metabolic activation pathway leading to MI complex formation and enzyme inactivation.

Caption: Workflow for assessing time-dependent CYP inhibition.

Step-by-Step Methodology:

-

Preparation: Prepare solutions of pooled Human Liver Microsomes (HLMs), the test compound at various concentrations, and a positive control inhibitor in phosphate buffer.

-

Pre-incubation (Metabolite Generation): In a 96-well plate, combine HLMs and the test compound (or vehicle/positive control). Allow to equilibrate at 37°C.

-

Initiation: Initiate the primary reaction by adding a solution of NADPH. This step is critical as it allows the CYP enzymes to metabolize the test compound, potentially generating the reactive intermediate. Incubate at 37°C for a set period (e.g., 30 minutes). A parallel plate without NADPH is run to measure direct, non-time-dependent inhibition.

-

Dilution and Substrate Addition: After the pre-incubation, dilute the mixture significantly with buffer containing a specific CYP probe substrate (e.g., midazolam for CYP3A4) and a fresh aliquot of NADPH. The dilution halts the inactivation reaction by the original test compound while allowing the remaining active enzyme to metabolize the probe substrate.

-

Probe Reaction: Incubate for a short, fixed time (e.g., 10-15 minutes) during which the rate of probe substrate metabolism is linear.

-

Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Data Interpretation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. A greater loss of activity in the samples pre-incubated with NADPH compared to those without indicates time-dependent inhibition. This data can be used to calculate parameters like the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I). [11]

Protocol: Spectrophotometric Detection of MI Complex Formation

This method directly detects the formation of the MI complex by measuring its characteristic absorbance.

-

Setup: Use a dual-beam spectrophotometer. In the sample cuvette, add a suspension of HLMs (or recombinant CYP enzyme) in buffer. Add the same to the reference cuvette.

-

Baseline: Record a baseline spectrum (e.g., from 400-500 nm).

-

Substrate Addition: Add the benzodioxole test compound to both the sample and reference cuvettes to account for any absorbance from the compound itself.

-

Initiation: Add NADPH to the sample cuvette only. This initiates the metabolic process exclusively in the sample beam.

-

Spectral Scanning: Immediately begin scanning the difference spectrum. The formation of an MI complex will be evident by the gradual appearance of an absorbance peak with a maximum (λmax) around 455 nm. [7][8]The magnitude of this peak is proportional to the amount of enzyme trapped in the complex.

Implications and Strategies in Drug Design

The presence of a methylenedioxy group is a significant red flag in early drug discovery due to the high potential for MBI.

-

Risk Assessment: The assays described above are crucial for early-stage risk assessment. If a lead compound containing a benzodioxole moiety shows potent, time-dependent inhibition of a major CYP isoform, it is often deprioritized.

-

Structural Modification: If the pharmacophore is essential, medicinal chemists may attempt to mitigate this liability. Strategies include:

-

Bioisosteric Replacement: Replacing the methylenedioxy group with other catechol surrogates that are less prone to carbene formation, such as indane or dihydrofuran rings.

-

Blocking Metabolism: Introducing substituents near the bridge to sterically hinder the approach of the CYP active site.

-

Altering Electronic Properties: Modifying the electronics of the aromatic ring to disfavor the hydrogen abstraction pathway.

-

Conclusion

The methylenedioxy bridge of benzodioxole compounds is not a passive structural element but a site of potent metabolic and chemical reactivity. Its interaction with cytochrome P450 enzymes, leading to the formation of a carbene intermediate and subsequent mechanism-based inhibition, is a defining characteristic with critical implications for drug safety and efficacy. This potent inhibition can trigger severe drug-drug interactions and non-linear pharmacokinetics. A thorough understanding of these reaction mechanisms, coupled with rigorous in vitro screening and intelligent medicinal chemistry strategies, is essential for any researcher or drug development professional working with this important, yet challenging, chemical scaffold.

References

-

Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 17-36. Retrieved January 17, 2026, from [Link]

-

Zweigenbaum, J., He, H., & Maurer, H. H. (2015). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology, 89(8), 1339-1348. Retrieved January 17, 2026, from [Link]

-

Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 17-36. Retrieved January 17, 2026, from [Link]

-

Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Usia, T., Iwata, H., Hiratsuka, A., & Watabe, T. (2005). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. Drug Metabolism and Disposition, 33(7), 1039-1045. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Methylenedioxy. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Tandon, N. (2013). What are the methods to deprotect methylene dioxy group?. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Kumagai, Y., Wickham, K. A., & Cho, A. K. (1991). Aromatic Hydroxylation of Methylenedioxybenzene (MDB) and Methylenedioxymethamphetamine (MDMA) by Rabbit Liver Microsomes. Xenobiotica, 21(5), 625-635. Retrieved January 17, 2026, from [Link]

-

Sharma, U., Roberts, E. S., Hollenberg, P. F., & Halpert, J. R. (1996). Formation of a metabolic intermediate complex of cytochrome P4502B1 by clorgyline. Drug Metabolism and Disposition, 24(6), 669-675. Retrieved January 17, 2026, from [Link]

-

Yu, L. S., & Hanzlik, R. P. (1993). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Journal of the American Chemical Society, 115(15), 6979-6980. Retrieved January 17, 2026, from [Link]

-

Enantiomers of Methylenedioxy Designer Drugs. (n.d.). SciDok. Retrieved January 17, 2026, from [Link]

-

Proposed route of alkyl amine metabolism to MI complex. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

de la Torre, R., Farré, M., Mathúna, B. Ó., Roset, P. N., & Pizarro, N. (2005). The consequences of 3,4-methylenedioxymethamphetamine induced CYP2D6 inhibition in humans. Journal of Clinical Psychopharmacology, 25(6), 532-537. Retrieved January 17, 2026, from [Link]

-

Mungli, D. R. (2020). Xenobiotic Metabolism/CYP450 Enzyme Mechanism/Detoxification in the Liver. YouTube. Retrieved January 17, 2026, from [Link]

-

Services for in vitro Metabolism research. (n.d.). Admescope. Retrieved January 17, 2026, from [Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (2014). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. (2018). PubMed. Retrieved January 17, 2026, from [Link]

-

A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate. (2013). PubMed. Retrieved January 17, 2026, from [Link]

- Cleavage of synthetic peptides. (2015). Google Patents.

-

BioIVT. (2024). ADME 101: CYP Inhibition. YouTube. Retrieved January 17, 2026, from [Link]

-

Iridium porphyrin-catalysed asymmetric carbene insertion into primary N-adjacent C–H bonds with TON over 1000000. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. Methylenedioxy - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of a metabolic intermediate complex of cytochrome P4502B1 by clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 1,3-Benzodioxole Derivatives

Introduction: The 1,3-Benzodioxole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-benzodioxole moiety, a bicyclic heterocyclic compound, is a cornerstone in the architecture of numerous natural products and synthetic molecules.[1][2] This structural motif is not merely a chemical curiosity; it is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets. Found in natural products like safrole, its derivatives have been shown to possess a remarkable spectrum of pharmacological properties, including anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects.[2][3]

This guide provides an in-depth, technical framework for researchers and drug development professionals to systematically screen novel 1,3-benzodioxole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data. The objective is to construct a comprehensive biological activity profile, transforming a novel compound from a chemical structure into a potential therapeutic lead.

Section I: Anti-Tumor Activity Screening Cascade

The exploration of 1,3-benzodioxole derivatives as anti-cancer agents is a highly active area of research. These compounds have demonstrated the ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis, making them compelling candidates for oncological drug discovery.[2][3][4] A tiered screening approach is essential to efficiently identify the most promising candidates.

Tier 1: Primary Screening for Cytotoxicity

The initial and most critical step is to determine the general cytotoxicity of the novel derivatives against various cancer cell lines. This provides a quantitative measure of a compound's potency. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[5][6]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into a dark blue formazan product, which is insoluble in water.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][8] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[5]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, A498) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[8] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[5]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[9] Incubate for 3-4 hours at 37°C.[5] During this time, visible purple precipitates will form in wells with viable cells.[7]

-

Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[8][10]

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value for each derivative.

Data Presentation: In Vitro Cytotoxicity

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison of compound potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (e.g., 5-Fu) IC₅₀ (µM) ± SD |

| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | 18.06 ± 2.33 |

| YL201 | HeLa (Cervical) | Data | Data |

| YL201 | A498 (Kidney) | Data | Data |

| Derivative X | MDA-MB-231 (Breast) | Data | Data |

| (Data modeled after reference[4]) |

Tier 2: Secondary Screening for Mechanistic Insights

Derivatives that exhibit potent cytotoxicity (i.e., low-micromolar IC₅₀ values) are advanced to secondary assays to begin elucidating their anti-tumor mechanism.

-

Colony Formation Assay: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It provides insight into a compound's long-term cytostatic or cytotoxic effects.

-

Wound Healing & Transwell Invasion Assays: These assays evaluate the impact of a compound on cancer cell migration and invasion, which are key processes in metastasis.[4] A study on derivative YL201 showed it could significantly suppress MDA-MB-231 cell proliferation, adhesion, invasion, and migration in a concentration-dependent manner.[4]

Section II: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial activity.[11] Synthetic compounds, including 1,3-benzodioxole derivatives, offer a promising avenue for new antimicrobial agents.[11]

Primary Screening: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying antibacterial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method provides a direct, quantitative measure of a compound's potency against specific bacterial strains. By exposing bacteria to a serial dilution of the test compound in a liquid growth medium, one can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. This is a more accurate and reproducible method than diffusion-based assays.[11]

-

Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). The results can be confirmed by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity

MIC values should be tabulated for easy comparison against representative bacterial strains.

| Compound ID | Gram-positive (S. aureus) MIC (µg/mL) | Gram-negative (E. coli) MIC (µg/mL) |

| Derivative A | Data | Data |

| Derivative B | Data | Data |

| Derivative C | Data | Data |

Section III: Antioxidant & Anti-inflammatory Screening

Many pathological conditions are linked to oxidative stress and chronic inflammation. Compounds that can mitigate these processes are of significant therapeutic interest. 1,3-Benzodioxole derivatives have demonstrated both antioxidant and anti-inflammatory activities.[3]

Antioxidant Activity: Radical Scavenging Assays

Simple, rapid, and reliable in vitro assays can determine a compound's ability to scavenge free radicals. The DPPH and ABTS assays are the most common.[12]

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[12] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay works similarly, measuring the decolorization of the ABTS radical cation.[13] The ABTS assay is often considered more sensitive due to faster reaction kinetics.[14]

-

Reagent Preparation: Prepare a stock solution of the test compounds and a standard (e.g., ascorbic acid) in methanol. Prepare a fresh solution of DPPH in methanol.

-

Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

A standard in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Causality: During inflammation, macrophages produce large amounts of NO, a key inflammatory mediator. Compounds that inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells are considered to have potential anti-inflammatory activity.[14][15] The amount of NO produced can be indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate to allow attachment.

-

Treatment: Treat the cells with test compounds for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and mix with Griess reagent.

-

Measurement: Measure the absorbance at 540 nm and quantify the nitrite concentration using a standard curve.

Section IV: Advanced Mechanistic Screening - Enzyme Inhibition